5-Dimethylamino-2-methyl-3-pentyn-2-ol
Overview
Description
5-Dimethylamino-2-methyl-3-pentyn-2-ol: is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.2108 g/mol It is characterized by the presence of a dimethylamino group, a methyl group, and a pentyn-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylamino-2-methyl-3-pentyn-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of propargyl alcohol with dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Dimethylamino-2-methyl-3-pentyn-2-ol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Dimethylamino-2-methyl-3-pentyn-2-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a reagent or intermediate in the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of 5-Dimethylamino-2-methyl-3-pentyn-2-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Dimethylaminoethanol: Similar in structure but lacks the pentyn-2-ol moiety.
3-Dimethylaminopropanol: Similar but with a different carbon chain length.
N,N-Dimethyl-2-propyn-1-amine: Similar but with a different functional group arrangement.
Uniqueness: 5-Dimethylamino-2-methyl-3-pentyn-2-ol is unique due to the presence of both a dimethylamino group and a pentyn-2-ol structure. This combination of functional groups provides distinct reactivity and potential applications that are not shared by its similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-(dimethylamino)-2-methylpent-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2,10)6-5-7-9(3)4/h10H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBARYRPUABJYGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCN(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180060 | |
Record name | 3-Pentyn-2-ol, 5-(dimethylamino)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25400-83-3 | |
Record name | 3-Pentyn-2-ol, 5-(dimethylamino)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pentyn-2-ol, 5-(dimethylamino)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.